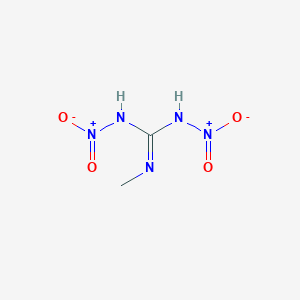

N''-Methyl-N,N'-dinitroguanidine

Description

Structure

3D Structure

Properties

CAS No. |

27478-21-3 |

|---|---|

Molecular Formula |

C2H5N5O4 |

Molecular Weight |

163.09 g/mol |

IUPAC Name |

2-methyl-1,3-dinitroguanidine |

InChI |

InChI=1S/C2H5N5O4/c1-3-2(4-6(8)9)5-7(10)11/h1H3,(H2,3,4,5) |

InChI Key |

IWHYKHDTEZLMIP-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(N[N+](=O)[O-])N[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for N Methyl N,n Dinitroguanidine

Nitration Reactions of Guanidine (B92328) Derivatives

The most prominent and historically significant method for synthesizing N''-Methyl-N,N'-dinitroguanidine involves the nitration of a methylated guanidine precursor. This approach leverages the reactivity of the guanidine backbone to introduce a second nitro group.

Synthesis from N-Methyl-N'-nitroguanidine Precursors

The direct precursor for the synthesis of this compound is N-Methyl-N'-nitroguanidine. Early attempts to synthesize the target dinitro compound were often unsuccessful. at.ua For instance, dissolving N-methyl-N'-nitroguanidine in absolute nitric acid and then precipitating the product with absolute ether primarily resulted in the formation of N-methyl-N'-nitroguanidinium nitrate (B79036), with only small amounts of the desired dinitro product. at.ua It was discovered that an equilibrium exists between methylnitroguanidine and methyldinitroguanidine in absolute nitric acid, which, combined with the product's high solubility in water (4 g/100 ml) and ease of hydrolysis, complicated early isolation efforts. at.ua

Utilization of Nitric Acid and Acetic Anhydride (B1165640) Mediums in Nitration

A significant breakthrough in the synthesis was the use of a mixed acid medium. Researchers successfully prepared N-methyl-N,N'-dinitroguanidine by nitrating N-methyl-N'-nitroguanidine in a mixture of nitric acid and acetic anhydride. at.ua This specific medium proved effective where nitration in absolute nitric acid alone was not, as the latter resulted in a 95% recovery of the starting material, methylnitroguanidine. at.ua The reaction in the nitric acid-acetic anhydride medium also led to the evolution of a colorless gas, which was identified as nitrous oxide. at.ua

Table 1: Comparison of Nitration Mediums for N-Methyl-N'-nitroguanidine

| Reagent Medium | Starting Material | Outcome | Reference |

|---|---|---|---|

| Absolute Nitric Acid | N-Methyl-N'-nitroguanidine | 95% recovery of starting material; formation of N-methyl-N'-nitroguanidinium nitrate. | at.ua |

Reactions Involving Methylamine (B109427) and Dinitroguanidine Precursors

While the direct reaction of methylamine with a dinitroguanidine precursor is not the primary documented route, reactions involving methylamine are fundamental to creating the key intermediate, N-methyl-N'-nitroguanidine, from nitroguanidine (B56551). This precursor is then used in the subsequent nitration step described previously.

A process has been developed where nitroguanidine is reacted with an aqueous methylamine solution at temperatures between 0°C and 40°C. google.com This method is noted for its simplicity, high yields, and high purity of the resulting N-methyl-N'-nitroguanidine without requiring complex purification steps. google.com The reaction is highly selective, with no dialkylation observed. google.com One specific example involves adding a 30% aqueous methylamine solution to a suspension of nitroguanidine in water at 18-20°C and stirring the mixture for 24 hours to achieve a high yield of the product. google.com The reaction rate can be further improved by buffering the aqueous methylamine solution with an inorganic or organic acid, which allows for an increased space-time yield. google.com

Table 2: Synthesis Conditions for N-Methyl-N'-nitroguanidine from Nitroguanidine and Methylamine

| Temperature | Reactants | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 18-20°C | Nitroguanidine, ~30% aqueous methylamine solution | 24 hours | 85.4% | google.com |

| 0-40°C | Nitroguanidine, aqueous methylamine solution | Not specified | "Very good yields" | google.com |

N-Alkylation Strategies for Dinitroguanidine Scaffolds

N-alkylation represents an alternative conceptual pathway to substituted dinitroguanidines, where an alkyl group is introduced onto a pre-existing dinitroguanidine structure.

Alkylation via Haloalkane Reactants

The principle of N-alkylation involves the reaction of a nucleophilic nitrogen atom with an electrophilic alkyl source, such as a haloalkane. In the context of nitrogen-rich heterocycles, this reaction is often facilitated by a base to deprotonate the N-H group, creating a more potent anion nucleophile that subsequently attacks the alkyl halide in an SN2 reaction. youtube.com While specific examples detailing the direct alkylation of dinitroguanidine with methyl halides are not as prevalent as the nitration route, the synthesis of N-methyl and N-n-butyl derivatives from their respective precursors implies the utility of alkylation in this class of compounds. at.ua

Derivatization Techniques and Product Isolation

The isolation and purification of this compound present challenges due to its chemical properties. The compound's relatively high solubility in water and its susceptibility to hydrolysis can lead to yield loss during workup. at.ua A common isolation technique involves precipitating the product from the reaction mixture. In early experiments, pouring the nitric acid solution into absolute ether was used to precipitate the solid product. at.ua For the product synthesized from nitroguanidine and methylamine, the isolation procedure involves cooling the reaction mixture to approximately 5°C, filtering the precipitate by suction, washing it, and drying it in a vacuum oven. google.com

Optimized Reaction Conditions and Yield Enhancements in Synthesis

The successful synthesis of this compound is highly dependent on carefully controlled reaction conditions, particularly during the final nitration stage. Research has focused on overcoming challenges such as reaction equilibria and product instability to improve yields and purity. The primary pathway involves the nitration of a precursor, N-methyl-N'-nitroguanidine, and optimizations have been developed for both the synthesis of this precursor and its subsequent conversion to the target dinitro compound.

Early attempts to synthesize this compound by nitrating N-methyl-N'-nitroguanidine with absolute nitric acid were largely unsuccessful. at.ua These reactions often resulted in the recovery of the starting material, with a 95% recovery of methylnitroguanidine being noted in one instance. at.ua This was attributed to an unfavorable reaction equilibrium between methylnitroguanidine and the desired methyldinitroguanidine. at.ua Furthermore, the high solubility of this compound in water and its susceptibility to hydrolysis presented significant challenges for its isolation and purification. at.ua

A critical breakthrough in the synthesis was the development of a modified nitrating medium. Researchers found that conducting the nitration of N-methyl-N'-nitroguanidine in a nitric acid-acetic anhydride mixture successfully yielded this compound. at.ua This mixed-reagent approach proved effective in shifting the reaction equilibrium towards the product and enabling its formation under viable conditions. The use of acetic anhydride with nitric acid is a key optimization that facilitates the otherwise difficult dinitration.

The table below summarizes the optimized conditions for the key steps in the synthesis pathway.

Table 1: Optimized Reaction Conditions for Synthesis Pathway

| Synthesis Step | Reactants | Reaction Medium/Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Precursor Synthesis | Nitroguanidine, Methylamine | Water | Temperature: 20-25°C; Molar Ratio: ~1.5 mol methylamine per mol nitroguanidine; Reaction Time: 24 hours | 85.4% | google.comgoogle.com |

| Final Nitration | N-methyl-N'-nitroguanidine | Nitric Acid-Acetic Anhydride | Use of mixed anhydride medium overcomes equilibrium limitations of using absolute nitric acid alone. | Not specified | at.ua |

Despite a comprehensive search for spectroscopic data on the chemical compound this compound (CAS Number: 6810-09-9), the specific experimental data required to generate a detailed and scientifically accurate article as per the requested outline is not available in publicly accessible resources.

Numerous searches consistently yielded information on related but structurally distinct compounds, namely the more common N-methyl-N'-nitroguanidine (the mononitro derivative) and N-methyl-N'-nitro-N-nitrosoguanidine. While the existence of this compound is confirmed in chemical literature, the primary research containing its detailed spectroscopic characterization—including specific data for Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry—could not be located.

To fulfill the user's request for a thorough and accurate article complete with data tables, access to this primary experimental data is essential. Without it, any attempt to generate the specified content would rely on speculation and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be provided at this time.

Advanced Spectroscopic Characterization of N Methyl N,n Dinitroguanidine

Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unequivocal identification of N''-Methyl-N,N'-dinitroguanidine, providing highly accurate mass measurements that allow for the determination of its elemental composition. The precise mass-to-charge ratio (m/z) obtained from HRMS helps to distinguish the target molecule from other compounds that may have the same nominal mass.

For this compound (C₂H₅N₅O₄), the theoretical monoisotopic mass is 163.03415 Da. HRMS analysis, typically employing soft ionization techniques like electrospray ionization (ESI), would analyze the compound in the form of protonated molecules ([M+H]⁺) or other adducts. The high mass accuracy, often in the sub-5 ppm range, provides strong evidence for the assigned molecular formula.

Predicted HRMS data for common adducts of this compound are detailed below. These calculations are foundational for identifying the compound in complex mixtures.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₂H₆N₅O₄]⁺ | 164.04143 |

| [M+Na]⁺ | [C₂H₅N₅O₄Na]⁺ | 186.02337 |

| [M+K]⁺ | [C₂H₅N₅O₄K]⁺ | 201.99731 |

| [M+NH₄]⁺ | [C₂H₅N₅O₄NH₄]⁺ | 181.06797 |

This table contains interactive data. You can sort and filter the information as needed.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the structural characteristics of this compound by analyzing its fragmentation pattern. In this process, the precursor ion (e.g., the [M+H]⁺ ion at m/z 164.04143) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a veritable fingerprint of the molecule's structure.

The fragmentation of this compound is expected to proceed through the cleavage of its weakest bonds. The N-NO₂ bonds are particularly susceptible to dissociation. A primary and characteristic fragmentation pathway for nitro compounds involves the loss of the nitro group (NO₂) as a radical (46.0055 Da) or the loss of nitrous acid (HNO₂) (47.0133 Da).

Key proposed fragmentation pathways include:

Loss of a Nitro Group: The initial fragmentation is likely the cleavage of one N-NO₂ bond, resulting in a neutral loss of 46 Da (NO₂).

Sequential Loss of Nitro Groups: Following the first loss, the subsequent loss of the second nitro group can occur, leading to another neutral loss of 46 Da.

Cleavage of the Methyl Group: Loss of the methyl radical (CH₃•, 15.0235 Da) is another plausible fragmentation pathway.

Complex Rearrangements: Other fragment ions can be formed through more complex pathways involving bond cleavages and rearrangements within the guanidine (B92328) core.

The table below outlines the proposed major fragment ions resulting from the CID of the protonated this compound molecule.

Table 2: Proposed Product Ions from the Fragmentation of [C₂H₆N₅O₄+H]⁺

| Observed m/z (Proposed) | Neutral Loss | Mass of Neutral Loss (Da) | Proposed Fragment Formula |

|---|---|---|---|

| 118.03593 | NO₂ | 46.0055 | [C₂H₆N₄O₂]⁺ |

| 99.03524 | HNO₃ | 63.0033 | [C₂H₅N₄O]⁺ |

| 72.03043 | NO₂, NO₂ | 92.0110 | [C₂H₆N₃]⁺ |

This table contains interactive data. You can explore the proposed fragmentation pathways.

The analysis of these characteristic fragments allows for the detailed structural confirmation of this compound. The consistent observation of these neutral losses and resulting product ions in MS/MS experiments provides high confidence in its identification.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Reactivity Profiles and Elucidation of Reaction Mechanisms

Hydrolytic Pathways and Kinetics of N,N'-Dinitroguanidine Derivatives

The hydrolysis of dinitroguanidine derivatives is a critical aspect of their environmental fate and stability. While specific kinetic data for N''-Methyl-N,N'-dinitroguanidine is not extensively documented in publicly available literature, the behavior of its parent compound, 1,2-dinitroguanidine, provides significant insights. The hydrolysis of these compounds is highly dependent on the pH of the medium.

In solutions with high acidity, 1,2-dinitroguanidine undergoes a reversible denitration to produce nitroguanidine (B56551). researchgate.netlookchem.com At lower acidity, the decomposition pathway shifts. Under these less acidic conditions, the conjugate acid or the neutral molecular form of 1,2-dinitroguanidine hydrolyzes to yield nitrourea. researchgate.netlookchem.com In weakly acidic or alkaline environments, the monoanion of 1,2-dinitroguanidine is the reactive species, and its hydrolysis leads to the formation of N,N'-dinitrourea. researchgate.netlookchem.com

The introduction of a methyl group, as in this compound, is known to influence reactivity. Early attempts to synthesize this compound were complicated by its relatively high solubility in water and its propensity for hydrolysis, which made isolation difficult. at.ua This suggests that the hydrolytic pathways are significant for the methylated derivative, likely proceeding through similar mechanisms as the parent compound but with potentially altered reaction kinetics due to the electronic and steric effects of the methyl group.

Table 1: Hydrolytic Products of 1,2-Dinitroguanidine at Varying pH

| pH Condition | Reacting Species | Major Hydrolysis Product |

|---|---|---|

| High Acidity (H₀ > -8) | 1,2-Dinitroguanidine | Nitroguanidine (via denitration) |

| Lower Acidity | Conjugate Acid / Molecular Form | Nitrourea |

This table is based on the reported hydrolysis of 1,2-dinitroguanidine. researchgate.netlookchem.com

Denitration Processes and Products of Chemical Transformation

Denitration, the removal of a nitro group, is a key transformation for this compound and related compounds. Research has shown that dissolving N-methyl-N,N'-dinitroguanidine in absolute nitric acid results in a significant, 59% conversion back to N-methyl-N'-nitroguanidine. at.ua This indicates an equilibrium between the dinitrated and mononitrated forms under strongly acidic and nitrating conditions. at.ua

This behavior is analogous to that of 1,2-dinitroguanidine, which also undergoes reversible denitration in highly acidic media to form nitroguanidine. researchgate.netlookchem.com The process is crucial as it dictates the stability of the dinitroguanidine structure in acidic environments and is a primary pathway for its chemical transformation. The product of this denitration is the corresponding mononitroguanidine derivative.

Acid-Base Equilibria and Amphoteric Characteristics

Guanidine (B92328) and its derivatives are known for their distinct acid-base properties. Nitroguanidine itself is amphoteric, meaning it can act as both an acid and a base. at.ua The parent compound, 1,2-dinitroguanidine, is characterized as a diacid, with pKa values of 1.11 and 11.5, while also functioning as a weak base that can be protonated on the amino group nitrogen. researchgate.net

The acidic nature of these compounds stems from the electron-withdrawing nitro groups, which facilitate the deprotonation of the N-H bonds. It is a general characteristic that compounds containing the R-NHNO₂ moiety behave as moderately strong acids. researchgate.net The transformation of this group into its conjugate base, the -[NNO₂]⁻ anion, often leads to a significant increase in the compound's stability. researchgate.net

Table 2: Acidity and Basicity Constants for 1,2-Dinitroguanidine

| Property | pKa Value | Description |

|---|---|---|

| First Acid Dissociation | 1.11 | Formation of the monoanion |

| Second Acid Dissociation | 11.5 | Formation of the dianion |

Data from studies on 1,2-dinitroguanidine. researchgate.net

Mechanistic Investigations of Decomposition Reactions

The decomposition of this compound can be initiated through various means, primarily solvolysis and thermal stress.

Solvolysis, a reaction with the solvent, is a primary decomposition pathway for this compound, as evidenced by its noted ease of hydrolysis. at.ua The mechanism of solvolysis, particularly hydrolysis, is heavily influenced by pH. In acidic solutions, the reaction likely involves protonation of a nitrogen atom, followed by nucleophilic attack by a water molecule on the central carbon atom of the guanidinium (B1211019) group. In alkaline solutions, the mechanism shifts to the deprotonated anionic species, which then undergoes decomposition. researchgate.netresearchgate.netnih.gov The presence of the methyl group can influence the rate of these reactions through its inductive effect, potentially stabilizing or destabilizing intermediates in the reaction pathway.

As a compound containing multiple nitro groups, this compound is an energetic material, and its thermal decomposition is of significant interest. While specific studies on its thermal decomposition are limited, data from related compounds like N-methyl-N'-nitro-N-nitrosoguanidine show decomposition occurs at elevated temperatures (above 100 °C) and that the material can be explosive under certain conditions. noaa.govnih.gov The thermal decomposition of energetic materials like nitroguanidines typically involves complex, multi-step reactions including C-N and N-N bond cleavage, radical formation, and the evolution of gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and water. dtic.mil The initial steps are often autocatalytic, where the decomposition products accelerate further reaction. at.ua

Influence of Environmental Parameters on Reactivity

The reactivity of this compound is highly sensitive to environmental conditions, particularly pH and solvent polarity.

pH: As detailed in the sections on hydrolysis and acid-base equilibria, pH is a dominant factor. It determines the protonation state of the molecule, which in turn dictates the active hydrolytic and decomposition pathways. researchgate.netlookchem.com The stability of the compound is therefore expected to vary significantly across different pH ranges, with distinct reaction products forming under acidic versus alkaline conditions. For the related N-methyl-N'-nitro-N-nitrosoguanidine, the half-life is strongly pH-dependent, being about 200 hours at pH 8 but changing under other conditions. nih.gov

Solvent Polarity: The polarity of the solvent affects both the solubility and the reaction kinetics. The solubility of nitroguanidine, for instance, varies considerably in different organic solvents. at.ua For reactions involving charge separation in the transition state, polar solvents can increase the reaction rate by stabilizing the transition state. Therefore, the solvolytic and decomposition rates of this compound are expected to be influenced by the nature of the solvent medium.

Table 3: Solubility of Nitroguanidine in Various Solvents

| Solvent | Solubility (g / 100 mL at 19°C) |

|---|---|

| Ethyl acetate | 0.050 |

| Acetone | 0.267 |

| 96% Ethanol | 0.166 |

| Methanol | 0.302 |

Data for the related compound Nitroguanidine. at.ua

Thermal Decomposition Behavior and Kinetic Studies

Thermal Analysis Techniques for Stability Assessment

The thermal stability of N''-Methyl-N,N'-dinitroguanidine is crucial for its handling, storage, and application. Several analytical techniques are employed to assess this, providing valuable data on its decomposition profile.

Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) provides quantitative information about the mass loss of a substance as a function of temperature. When coupled with Derivative Thermogravimetry (DTG), which plots the rate of mass loss, a detailed picture of the decomposition stages emerges. For this compound, TGA curves typically show a major mass loss event corresponding to its decomposition. The analysis of related nitroguanidine (B56551) compounds often reveals a multi-stage decomposition process. The TGA and DTG curves are instrumental in identifying the temperature range of decomposition and the number of distinct steps involved.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is another technique used to study the thermal properties of materials. Similar to DSC, DTA detects exothermic and endothermic processes. The DTA curve for this compound would exhibit a strong exothermic peak corresponding to its decomposition, providing supplementary information to DSC and TGA data for a comprehensive thermal stability profile.

Kinetic Parameters of Thermal Degradation

Understanding the kinetics of thermal decomposition is paramount for predicting the long-term stability and reaction rates under various temperature conditions. Non-isothermal kinetic analysis, utilizing data from DSC or TGA experiments at multiple heating rates, is commonly employed to determine key kinetic parameters.

Determination of Activation Energy (Ea)

The activation energy (Ea) is a critical parameter that represents the minimum energy required to initiate the decomposition reaction. Higher activation energy generally implies greater thermal stability. Several model-free (isoconversional) methods are used to calculate the activation energy from thermoanalytical data, including the Kissinger and Ozawa-Flynn-Wall (OFW) methods.

For instance, the Kissinger method utilizes the shift in the peak decomposition temperature (Tp) with varying heating rates (β) to calculate a single value for the activation energy. The Ozawa-Flynn-Wall method, on the other hand, determines the activation energy as a function of the extent of conversion (α), providing insight into the complexity of the reaction mechanism. While specific Ea values for this compound are not detailed in the available search results, studies on similar energetic materials like nitroguanidine propellants show activation energies can vary significantly with changes in conditions such as pressure.

Below is an illustrative data table showcasing how activation energy might be determined using the Kissinger method from hypothetical DSC data for this compound.

| Heating Rate (β) (°C/min) | Peak Decomposition Temperature (Tp) (K) | ln(β/Tp²) | 1/Tp (K⁻¹) |

| 5 | 480 | -9.87 | 0.002083 |

| 10 | 490 | -9.28 | 0.002041 |

| 15 | 498 | -8.92 | 0.002008 |

| 20 | 505 | -8.65 | 0.001980 |

Note: This is a hypothetical data table for illustrative purposes.

From the slope of the plot of ln(β/Tp²) versus 1/Tp, the activation energy can be calculated.

Analysis of Pre-exponential Factor (A) and Reaction Order (n)

The pre-exponential factor (A) relates to the frequency of collisions between molecules in the correct orientation for a reaction to occur, and the reaction order (n) describes how the rate of reaction depends on the concentration of the reactant. These parameters, along with the activation energy, are essential for constructing the kinetic model of the decomposition process.

For nitroguanidine-based propellants, the reaction order has been found to be close to unity under certain conditions. The pre-exponential factor is typically a large number, reflecting the high frequency of molecular vibrations in the solid state. The determination of these parameters allows for the construction of the complete kinetic triplet (Ea, A, and n), which can be used to predict the shelf-life and thermal hazard of this compound.

The following table provides a hypothetical summary of kinetic parameters for the thermal decomposition of this compound.

| Kinetic Parameter | Symbol | Value | Unit |

| Activation Energy | Ea | Value not found | kJ/mol |

| Pre-exponential Factor | A | Value not found | s⁻¹ |

| Reaction Order | n | Value not found | - |

Influence of Heating Rate on Decomposition Kinetics

The rate at which a material is heated can significantly influence its decomposition behavior. For energetic materials like this compound, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are common techniques used to study these effects. Generally, as the heating rate increases, the decomposition peak temperature shifts to higher values. This phenomenon is attributed to the kinetic nature of the decomposition process; at faster heating rates, there is less time for the reaction to occur at lower temperatures, thus the temperature at which the maximum reaction rate is observed is higher.

While specific kinetic parameters for the thermal decomposition of pure this compound under various heating rates are not extensively detailed in the available literature, studies on related energetic materials and eutectic mixtures containing Me-DNQ provide insight into expected trends. For instance, in the thermal analysis of energetic materials, an increase in the heating rate typically leads to a corresponding increase in the apparent activation energy and the pre-exponential factor, calculated using model-free kinetic methods like the Kissinger or Ozawa-Flynn-Wall methods.

For a eutectic mixture based on Me-DNQ, it was observed that with an increasing heating rate, the melting time and peak temperature of the sample were delayed, while the rate of melting increased researchgate.net. This indicates that the thermal decomposition process, which follows melting, would also be influenced by the heating rate.

Identification of Gaseous and Solid Decomposition Products

The identification of the gaseous and solid products formed during the thermal decomposition of this compound is crucial for understanding its decomposition mechanism. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are typically employed for this purpose.

Specific experimental data on the decomposition products of pure this compound is limited in the reviewed literature. However, information on related compounds can provide some indication of the types of products that might be expected. For instance, the decomposition of N-Methyl-N'-nitro-N-nitrosoguanidine, a structurally similar compound, is known to produce carbon oxides and nitrogen oxides (NOx) under fire conditions. The thermal decomposition of guanidine (B92328) nitrate (B79036) can lead to the formation of products such as ammeline, melamine, cyanamide, and nitramine. It is plausible that the decomposition of this compound would also yield a complex mixture of nitrogen-containing gases and solid residues.

Crystallization Kinetics and Phase Transformation Studies of Related Eutectics

This compound is known to form eutectic mixtures with other compounds, such as ammonium (B1175870) nitrate (AN) and hydrazine nitrate, which are of interest for melt-cast explosive applications researchgate.net. The crystallization behavior of these eutectics is a key factor in determining the properties of the final cast.

The crystallization kinetics of eutectic systems based on Me-DNQ have been investigated using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy researchgate.net. These studies provide insights into the phase transformations that occur during cooling and solidification.

In a study on a Me-DNQ based eutectic system, non-isothermal crystallization kinetics were analyzed. The investigation revealed that at a very slow cooling rate of 0.01 °C·min-1, two exothermic peaks were observed, indicating that at least two distinct phase transformations occurred within the Me-DNQ matrix researchgate.net. Furthermore, isothermal crystallization experiments conducted at temperatures ranging from 40 °C to 120 °C showed that different crystal shapes are formed, highlighting that the phase transformation during isothermal crystallization is strongly dependent on temperature researchgate.net.

The activation energy for the non-isothermal crystallization of a Me-DNQ based eutectic system was determined using the Kissinger method.

| Kinetic Parameter | Value | Method | Reference |

|---|---|---|---|

| Activation Energy (Ea) | -101 kJ·mol⁻¹ | Kissinger | researchgate.net |

The negative activation energy for crystallization, while unconventional, can be observed in some complex systems and may indicate a multi-step process or the presence of an exothermic pre-equilibrium step.

Studies on eutectic mixtures of Me-DNQ and ammonium nitrate have shown that they form an intermolecular complex with a melting point above 100°C researchgate.net. The investigation of the melting process of a Me-DNQ based eutectic revealed that it follows a 1/2 order kinetic reaction, with an apparent activation energy of 11.77 kJ·mol⁻¹ at a heating rate of 10°C·min⁻¹ researchgate.net.

Computational Chemistry and Theoretical Predictions

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of energetic molecules like N''-Methyl-N,N'-dinitroguanidine. This method allows for the detailed examination of the molecule's electronic structure and the prediction of its fundamental properties.

Geometry optimization, a fundamental DFT procedure, is used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric interactions. For instance, DFT calculations have been successfully applied to determine the molecular structures of related amides like N-methyl formamide (B127407) (NMF), N,N-dimethyl formamide (DMF), and N,N-dimethyl acetamide (B32628) (DMA), showing excellent agreement with experimental data. psu.edu

The electronic structure, which governs the chemical behavior of the molecule, is also elucidated through DFT. arxiv.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required for electronic excitation, which can precede decomposition. nih.gov For example, in a study of 1,3-dinitrohexahydropyrimidine derivatives, the introduction of certain functional groups was found to significantly alter the HOMO-LUMO gap, thereby influencing their reactivity. nih.gov

Table 1: Calculated Geometrical Parameters for N-methyl formamide (NMF) using DFT

| Parameter | BLYP/DZVP | ACM/DZVP | Experimental |

| C'=O Bond Length (Å) | 1.239 | 1.221 | 1.219 |

| C'-N Bond Length (Å) | 1.378 | 1.359 | 1.367 |

| N-C Bond Length (Å) | 1.469 | 1.446 | 1.459 |

| N-C'=O Bond Angle (°) | 125.45 | 124.97 | 124.8 |

| N-C'-H Bond Angle (°) | 111.53 | 112.18 | 112.7 |

| Data sourced from a study on N-methyl formamide, a related amide structure. psu.edu |

A critical parameter for any energetic material is its enthalpy of formation (HOF), which is a measure of the energy stored within the molecule. DFT calculations, often in conjunction with isodesmic reactions, are employed to predict the HOF of compounds like this compound. nih.gov A high positive HOF is a desirable characteristic for energetic materials as it contributes to a greater energy release upon detonation. scielo.br Theoretical studies have successfully predicted the HOF for a range of energetic compounds, providing valuable data for assessing their potential performance. nih.govscielo.br For instance, the HOF of various energetic materials possessing dinitromethyl and trinitromethyl functional groups has been calculated, with some predictions showing good agreement with experimental values. nih.gov

Molecular Dynamics Simulations for Condensed Phase Behavior

While DFT calculations are powerful for single molecules, molecular dynamics (MD) simulations are used to understand the behavior of this compound in the condensed phase (solid or liquid). nih.gov MD simulations model the movements and interactions of a large number of molecules over time, providing insights into properties like crystal density, packing efficiency, and the nature of intermolecular forces. aps.orgrsc.org These simulations are crucial for predicting the bulk properties of the material, which can differ significantly from its gas-phase behavior. mdpi.com The process involves setting up a computer model of the system, calculating the forces between atoms using a force field, and then simulating their motion according to the laws of physics. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis are advanced computational techniques used to investigate the nature of chemical bonds and noncovalent interactions within and between molecules. researchgate.netdoi.org QTAIM analyzes the electron density to define atomic basins and characterize the properties of bond critical points, revealing the strength and nature of both covalent and noncovalent bonds. researchgate.net NCI analysis, on the other hand, is particularly useful for visualizing and understanding weak interactions, such as van der Waals forces and hydrogen bonds, which play a crucial role in the crystal packing and stability of energetic materials. nih.govresearchgate.netchemrxiv.org These analyses can reveal important details about intermolecular contacts that influence the sensitivity and performance of the material. researchgate.net

Prediction of Chemical Reactivity and Stability Using Theoretical Models

Theoretical models are instrumental in predicting the chemical reactivity and thermal stability of this compound. scirp.org By analyzing the electronic structure and bond dissociation energies (BDE), researchers can identify the weakest bonds in the molecule, which are likely to be the initial sites of decomposition. nih.gov For example, in many nitramine compounds, the N-NO2 bond is often the weakest and its cleavage initiates the decomposition process. nih.gov Global reactivity descriptors, derived from DFT calculations, can also provide a quantitative measure of a molecule's stability and susceptibility to chemical reactions. scirp.org

In Silico Search for Energetic Compounds with Desired Characteristics

The insights gained from the computational study of this compound can be leveraged in the in silico design of new energetic materials. researchgate.net By systematically modifying the molecular structure and using computational screening, researchers can explore a vast chemical space to identify novel compounds with improved properties, such as higher energy density, greater stability, and reduced sensitivity. nih.govscielo.br This approach accelerates the discovery process by prioritizing the synthesis of the most promising candidates, saving significant time and resources. nih.govresearchgate.net For example, theoretical design has been used to explore cyclic energetic derivatives based on nitroguanidine (B56551), leading to the identification of compounds with potentially superior detonation properties compared to existing explosives like RDX. scielo.br

Applications in Energetic Materials Science

Performance Metrics and Detonation Properties

The performance of an explosive is characterized by several key metrics, including detonation velocity and detonation pressure. taylorandfrancis.comicm.edu.pl

Prediction of Detonation Velocity and Detonation Pressure

Detonation velocity is the speed at which the detonation wave travels through the explosive. wikipedia.orgwikipedia.org Detonation pressure is the pressure generated in the reaction zone of a detonating explosive. mindat.orgresearchgate.net These properties are influenced by the explosive's density and chemical composition. taylorandfrancis.comwikipedia.org

For MeDNG-based formulations, these properties are crucial for determining their effectiveness. For example, while some MeDNG eutectic formulations can detonate, their detonation energy may be lower than that of TNT. researchgate.net The detonation velocity of explosives can range from 1,000 to 9,000 m/sec. usgovcloudapi.net Theoretical models and computational codes are used to predict the detonation properties of new energetic materials and formulations. icm.edu.plresearchgate.net

Below is an interactive table with detonation properties for selected explosives.

| Explosive Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) |

| 1,1-diamino-2,2-dinitroethene | DADNE, FOX-7 | 1.76 | 8,335 |

| 1,3,5-trinitrobenzene | TNB | 1.60 | 7,450 |

| Trinitrotoluene | TNT | 1.60 | 6,900 |

| Diazodinitrophenol | DDNP | 1.63 | 7,100 |

| Trinitroaniline | TNA | 1.72 | 7,300 |

| Tetryl | 1.71 | 7,570 | |

| Picric acid | TNP | 1.70 | 7,350 |

| Ammonium (B1175870) picrate (B76445) (Dunnite) | 1.60 | 7,150 | |

| Triaminotrinitrobenzene | TATB | 1.80 | 7,350 |

| Data sourced from a compilation of published detonation velocities. wikipedia.org |

Sensitivity Towards Mechanical Stimuli and Electrostatic Discharge

The sensitivity of an energetic material to external stimuli such as impact, friction, and electrostatic discharge (ESD) is a critical safety parameter. acs.org

The sensitivity of MeDNG and its formulations is an important area of study. The goal is to develop materials that are powerful yet insensitive enough to handle and store safely. researchgate.net Research has shown that the properties of MeNQ/AN based melt/cast explosives have sensitivities that are better than Composition B. energetic-materials.org.cn ESD sensitivity testing involves subjecting a sample of the material to a high-voltage electric spark to determine its ignition threshold. researchgate.netpurkh.comdtic.mil The sensitivity of explosives can be influenced by factors such as particle size and the presence of additives. foi.seresearchgate.net

Structure-Performance Relationship Studies in Guanidine-Based Energetic Materials

The performance of an energetic material is intrinsically linked to its molecular structure. In the family of guanidine-based explosives, researchers systematically modify the guanidine (B92328) core, C(NH₂)₃, to tune critical properties such as density, thermal stability, detonation velocity, and sensitivity. The introduction of functional groups, particularly nitro (-NO₂) and methyl (-CH₃) groups, plays a pivotal role in this molecular engineering approach. The study of compounds like N''-Methyl-N,N'-dinitroguanidine and its isomers provides valuable insight into these structure-performance relationships.

The addition of an alkyl group, such as a methyl group, has a more nuanced effect. Methylation can influence physical properties like melting point and solubility. For example, studies on N-alkyl-N'-nitroguanidines show that increasing the alkyl chain length from methyl (MeNQ) to ethyl (EtNQ) and propyl (PrNQ) progressively lowers the melting point. This can be advantageous for developing melt-castable explosives.

The performance of guanidine derivatives can be systematically compared to understand the effect of different functional groups. 1-Amino-2-nitroguanidine (ANQ), for example, has a high nitrogen content (58.8%), a density of 1.767 g/cm³, and a respectable detonation velocity of 8.25 km/s. nih.gov By reacting ANQ with other molecules, even more powerful derivatives can be created. The synthesis of 3-nitrimino-7-dinitromethylene-octahydro-(1,2,4)triazino-(6,5-e) (1,2,4) triazine from ANQ results in a compound with an improved detonation velocity of 8.492 km/s and a detonation pressure of 29.4 GPa, showcasing how creating larger, complex heterocyclic structures from a guanidine base can enhance energetic properties. nih.gov

The following table summarizes the properties of several key guanidine-based energetic materials, illustrating the structure-performance relationships. The data highlights how the addition of nitro, amino, and methyl groups, as well as the formation of more complex structures, influences their energetic characteristics.

Table 1: Properties of Selected Guanidine-Based Energetic Compounds

| Compound Name | Abbreviation | Key Structural Features | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|---|---|

| Nitroguanidine (B56551) | NQ | One nitro group | 1.71 | 8.20 | 34.0 | at.ua |

| 1-Amino-2-nitroguanidine | ANQ | One nitro, one amino group | 1.767 | 8.25 | 30.7 | nih.gov |

| 1-methyl-1,2-dinitroguanidine | - | Two nitro, one methyl group | 1.884 | N/A | N/A | researchgate.net |

| 1-Amino-3-nitroguanidinium Nitrate (B79036) | ANQ-NO₃ | Salt of ANQ | 1.84 | 9.17 | 36.6 | researchgate.net |

| 1-Amino-3-nitroguanidinium Perchlorate | ANQ-ClO₄ | Salt of ANQ | 1.94 | 9.38 | 39.5 | researchgate.net |

N/A: Data not available in the cited sources.

As the table demonstrates, converting ANQ into energetic salts with nitrate, perchlorate, or dinitramide anions significantly boosts performance. The density increases, and consequently, the detonation velocity and pressure see a substantial rise. The ANQ-perchlorate salt (ANQ-ClO₄), with a high density of 1.94 g/cm³, achieves a detonation velocity of 9.38 km/s and a pressure of 39.5 GPa. researchgate.net This underscores a key strategy in energetic materials design: combining a nitrogen-rich cation (like the protonated aminoguanidine) with a highly energetic, oxygen-rich anion.

Advanced Analytical Methodologies for N,n Dinitroguanidine Compounds

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N,N'-dinitroguanidine compounds, allowing for the separation of complex mixtures and the quantification of individual components. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. researchgate.netdtic.mil Methods have been developed for the direct analysis of nitroguanidine (B56551) and its byproducts, such as urea, cyanoguanidine, and guanidine (B92328), without the need for derivatization. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of nitroguanidine and its derivatives, offering high sensitivity and selectivity. unimi.itnih.gov This is particularly important for detecting these compounds at trace levels in environmental samples like soil and water. nih.govresearchgate.net

Ultrafast LC-MS/MS methods have been developed for the rapid separation and quantification of nitroguanidine and other insensitive energetic compounds. nih.gov These methods are crucial for monitoring environmental contamination and ensuring human health and safety. nih.gov For instance, a sensitive LC-MS/MS method was established for the screening of 12 different nitrosamines in pharmaceutical ingredients, showcasing the versatility of this technique. jfda-online.com

The primary challenge in the analysis of compounds like nitroguanidine is their high water solubility and low retention on conventional reversed-phase chromatographic columns. unimi.itresearchgate.net This makes their extraction from aqueous samples and subsequent analysis difficult. unimi.itnih.gov To overcome this, methods involving catalytic reduction followed by derivatization have been developed to enhance their hydrophobicity and improve detection by LC-MS. unimi.itnih.gov

Table 1: LC-MS Parameters for Nitroguanidine Analysis

| Parameter | Value | Reference |

| Column | Agilent Zorbax Eclipse Plus C18 | unimi.it |

| Mobile Phase A | 0.1% Formic Acid in DI Water | unimi.it |

| Mobile Phase B | Acetonitrile | unimi.it |

| Detection | Triple Quadrupole Mass Spectrometer (QQQ-MS/MS) | unimi.it |

| Ion Source | Electrospray Ionization (ESI) | unimi.it |

Quantitative Estimation Methods for Nitroguanidine Derivatives

Various methods have been employed for the quantitative estimation of nitroguanidine and its derivatives. Traditional methods include titrimetric techniques. One such method involves the quantitative splitting of nitric oxide from nitroguanidine using sulfuric acid and mercury, with the volume of liberated nitric oxide measured in a Lunge nitrometer. at.ua Another approach adapts the ferrous sulfate (B86663) method for nitrate (B79036) determination, where the endpoint is detected by the formation of a brown color. at.ua However, this titration can yield indistinct endpoints, leading to erratic results. at.ua Potentiometric titration has been shown to provide more accurate and reliable results, with an accuracy of ±0.2 percent for nitroguanidine estimation. at.ua

Modern quantitative analysis heavily relies on chromatographic methods. High-Performance Thin-Layer Chromatography (HPTLC) has been successfully used for the separation and quantification of nitroguanidine and guanidine nitrate. bohrium.com This method utilizes UV detection at specific wavelengths for each compound and quantitative analysis is performed by absorbance densitometry. bohrium.com

HPLC coupled with a UV detector is another common technique for the quantitative analysis of nitroguanidine. dtic.milresearchgate.net This method has been demonstrated to be effective for detecting nitroguanidine in waste streams and can separate it from other common explosives. dtic.mil The detectability of nitroguanidine using this method can be as low as 0.8 ppm. dtic.mil

Table 2: Comparison of Quantitative Estimation Methods

| Method | Principle | Advantages | Disadvantages | Reference |

| Lunge Nitrometer | Measurement of liberated nitric oxide | Quantitative for nitro group | Requires specialized equipment | at.ua |

| Ferrous Sulfate Titration | Redox titration | Simple | Indistinct endpoint | at.ua |

| Potentiometric Titration | Potentiometric endpoint detection | High accuracy (±0.2%) | Requires potentiometer | at.ua |

| HPTLC | Densitometric measurement after separation | High sample throughput, low solvent consumption | Requires HPTLC equipment | bohrium.com |

| HPLC-UV | UV absorbance measurement after separation | Good sensitivity, can separate mixtures | Lower sensitivity than MS | dtic.milresearchgate.net |

| LC-MS/MS | Mass-to-charge ratio measurement | Very high sensitivity and selectivity | Requires expensive instrumentation | unimi.itnih.gov |

Development of Derivatization Strategies for Enhanced Detection

Derivatization is a key strategy to improve the detectability of nitroguanidine and its derivatives, especially in LC-MS analysis. unimi.it Due to their high polarity and low hydrophobicity, these compounds are challenging to analyze directly. unimi.itnih.gov A common approach involves the reduction of the nitroguanidine to its corresponding amine, aminoguanidine (B1677879), which is then derivatized to increase its hydrophobicity and allow for better retention in reversed-phase chromatography and enhanced ionization in the mass spectrometer. unimi.itnih.gov

One successful derivatization strategy involves the reaction of the resulting aminoguanidine with 4-nitrobenzaldehyde (B150856) to form a Schiff base. unimi.itnih.gov This derivatized product is more amenable to solid-phase extraction (SPE) and subsequent LC-MS analysis, leading to a significant improvement in detection limits. unimi.it

Another innovative approach utilizes a chemical derivatization coupled with online solid-phase extraction LC-MS/MS for the sensitive detection of 8-nitroguanine, a related compound, in DNA. mdpi.com This method employs a derivatizing agent, 2-amino-5-methyl-1,3,4-thiadiazole (B108200) (MTNG), to react with the target analyte. mdpi.com The use of online SPE is crucial to remove excess derivatization reagent, preventing ion-source contamination in the mass spectrometer. mdpi.com This strategy has achieved a very low detection limit of 0.015 nM. mdpi.com

The development of new catalysts for the initial reduction step is also an active area of research. Palladium modified graphitic carbon nitride (Pd/g-C3N4) has been shown to be an effective catalyst for the reduction of nitroguanidine, offering improved sensitivity compared to traditional catalysts like palladium on activated carbon. unimi.itnih.gov

Table 3: Derivatization Strategies for Nitroguanidine Compounds

| Analyte | Derivatization Strategy | Derivatizing Agent | Analytical Technique | Key Advantages | Reference |

| Nitroguanidine | Reduction to aminoguanidine, followed by Schiff base formation | 4-nitrobenzaldehyde | LC-ESI-MS | Increased hydrophobicity, improved sensitivity | unimi.itnih.gov |

| 8-Nitroguanine | Chemical derivatization | 2-amino-5-methyl-1,3,4-thiadiazole (MTNG) | Online SPE-LC-MS/MS | High sensitivity, removal of excess reagent | mdpi.com |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes and High-Yield Preparations

The development of efficient, safe, and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For N''-Methyl-N,N'-dinitroguanidine, often referred to as N-methyl-N'-nitroguanidine (MeNQ), future research will prioritize the move away from traditional synthetic pathways toward more innovative and high-yield preparations.

Historically, the synthesis of MeNQ has been achieved through methods such as the reaction of nitroguanidine (B56551) with an aqueous methylamine (B109427) solution. nih.govgoogle.com One patented process describes reacting nitroguanidine with aqueous methylamine at temperatures between 0°C and 40°C to obtain MeNQ in good yields and high purity without the need for auxiliary agents or complex purification steps. nih.govgoogle.com Another established two-step route involves the initial nitration of S-methylisothiuronium sulfate (B86663) followed by reaction with methylamine; however, this method is complicated by the elimination of methyl mercaptan, posing challenges for industrial-scale production. google.com

Future explorations are expected to focus on several key areas:

Green Chemistry Approaches: The principles of green chemistry, which emphasize waste reduction, use of less hazardous chemicals, and energy efficiency, are becoming increasingly important. unimi.it Research into solvent-free reactions, the use of recyclable catalysts, and starting materials from renewable sources will be critical. unimi.it The goal is to develop synthetic routes that are not only economically viable but also have a minimal environmental footprint.

Continuous Flow Synthesis: Shifting from batch processing to continuous flow reactors offers significant advantages in terms of safety, scalability, and process control. This approach can allow for better management of reaction exotherms and the handling of potentially unstable intermediates, leading to higher yields and purity.

Catalytic Methods: The discovery of novel catalysts could significantly improve reaction rates and selectivity. This includes the investigation of biocatalysts or heterogeneous catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste. unimi.it

A comparison of existing and potential future synthetic strategies highlights the trend towards more efficient and sustainable processes.

| Synthesis Method | Starting Materials | Key Conditions | Advantages | Challenges |

| Reaction of Nitroguanidine with Methylamine | Nitroguanidine, Aqueous Methylamine | 0-40°C | Simple, good yields, high purity. nih.govgoogle.com | Relies on availability of nitroguanidine. |

| Nitration of S-methylisothiuronium sulfate | S-methylisothiuronium sulfate, Methylamine | Two-step process | Relatively good yields. google.com | Elimination of hazardous methyl mercaptan. google.com |

| Reaction with Alkaline Nitroguanidine | Nitroguanidine, Methylamine Hydrochloride, KOH | 60°C | --- | Requires recrystallization to remove inorganic impurities, reducing yield. google.com |

| Future: Continuous Flow Synthesis | Various | Optimized temperature, pressure, and flow rates | Enhanced safety, scalability, process control | Initial setup costs, process optimization required |

| Future: Green Catalytic Routes | Potentially renewable feedstocks, safer reagents | Use of novel catalysts (bio-, heterogeneous) | Reduced environmental impact, improved selectivity, easier purification. unimi.it | Catalyst development and cost |

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling the properties of the final product. For this compound and related compounds, the reaction pathways can be complex, involving various intermediates and potential side reactions.

The formation of N-alkyl-N'-nitroguanidines from the reaction of amines with nitroguanidine is believed to proceed through an addition-elimination mechanism. at.ua However, this primary reaction can be accompanied by side reactions, including hydrolysis, which can lead to the formation of ureas and nitrous oxide. at.ua Furthermore, the degradation of nitroguanidine itself, for instance under UV radiation (photolysis), has been shown to occur through multiple pathways involving the rupture of N-N and C-N bonds and the formation of intermediates like hydroxyguanidine, cyanamide, and urea. nih.gov

Future research must focus on:

In-situ Spectroscopic Analysis: Employing techniques like real-time NMR and FTIR spectroscopy to monitor reactions as they occur. This can provide direct evidence of transient intermediates and help elucidate the sequence of bond-forming and bond-breaking events.

Isotopic Labeling Studies: Using isotopically labeled reactants (e.g., with ¹⁵N or ¹³C) to trace the path of atoms from reactants to products, providing unambiguous information about the reaction mechanism.

Kinetic Analysis: Detailed kinetic studies under various conditions (temperature, concentration, solvent) can help to determine reaction orders, activation energies, and rate-limiting steps, which is crucial for process optimization. researchgate.net The melting rate of eutectic mixtures based on MeNQ, for instance, has been studied and found to follow 1/2 order kinetics. researchgate.net

Unraveling these complex mechanisms will enable chemists to suppress unwanted side reactions, improve yields, and potentially discover novel pathways to synthesize this compound and its derivatives with greater control and efficiency.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool in the field of energetic materials. nih.govnih.gov These methods allow for the prediction of a wide range of molecular and bulk properties, guiding experimental efforts and accelerating the discovery of new materials.

For this compound, computational modeling can provide insights into:

Molecular Properties: Calculation of molecular geometry, electronic structure, and vibrational frequencies, which can be correlated with experimental data from techniques like IR and NMR spectroscopy. researchgate.net

Thermochemical Properties: Prediction of heats of formation and reaction energies, which are crucial for calculating the performance of an energetic material.

Stability and Decomposition Pathways: Modeling the energy barriers for different decomposition reactions can help to understand the thermal stability of the molecule and predict its primary decomposition products. nih.gov DFT studies on the parent compound, nitroguanidine, have investigated its degradation in the electronic triplet state, revealing pathways involving N-N and C-N bond ruptures. nih.gov

Crystal Structure Prediction: Predicting the most stable crystal packing arrangements is essential, as the crystal density is a critical parameter determining the detonation velocity and pressure of an explosive.

Future research in this area will involve the use of increasingly sophisticated computational models, including:

Multi-scale Modeling: Combining quantum mechanical calculations on the molecular level with classical molecular dynamics simulations to predict bulk properties like crystal morphology, mechanical strength, and sensitivity to shock or impact.

Machine Learning: Utilizing machine learning algorithms trained on large datasets of known energetic materials to rapidly screen new candidate molecules and predict their properties, significantly accelerating the design-synthesis-testing cycle.

Reactive Force Fields (ReaxFF): Simulating the complex chemical reactions that occur during detonation at an atomistic level, providing unprecedented insight into the energy release process.

These advanced computational approaches will enable the in silico design of novel energetic materials and formulations based on this compound with precisely tailored properties.

Development of Tailored Energetic Formulations with Optimized Properties

The performance of an energetic material is rarely dependent on the pure compound alone. It is the formulation—the precise mixture of the energetic compound with binders, plasticizers, metal fuels, and other additives—that determines its practical utility. chimia.chwikipedia.org this compound (MeNQ) is a promising ingredient for modern energetic formulations, particularly as a component in insensitive munitions (IM). enviro.wiki

A significant area of research is the development of melt-cast explosives using MeNQ. researchgate.netenergetic-materials.org.cn Melt-casting is a desirable manufacturing process where explosive ingredients are melted and poured into munitions casings. wikipedia.org MeNQ can form eutectic mixtures with other compounds like ammonium (B1175870) nitrate (B79036) (AN), which lowers the melting point of the mixture to a safe and practical temperature for processing. researchgate.netenergetic-materials.org.cn

Key research objectives for tailored formulations include:

Eutectic System Exploration: Investigating binary and ternary eutectic systems involving MeNQ and other energetic compounds or oxidizers to identify mixtures with optimal melting points, viscosity, and thermal stability. researchgate.net The MeNQ/AN eutectic is noted for having properties only slightly lower than Composition B but with superior sensitivity and cost characteristics. researchgate.netenergetic-materials.org.cn

Binder Integration: For pressed or polymer-bonded explosives (PBX), the focus is on developing novel inert or energetic binder systems that enhance the mechanical properties of the formulation while reducing its sensitivity to accidental stimuli like impact and friction. dtic.milnih.gov

Performance Enhancement: Incorporating high-energy additives, such as nano-sized aluminum powder, to increase the energy output (blast effect) of the formulation. The reaction of aluminum with detonation products releases a significant amount of additional energy. nih.gov

Sensitivity Reduction: Optimizing particle size and morphology of the crystalline components, and the use of phlegmatizing agents to create formulations that are robustly insensitive, meeting modern safety standards for storage and transportation. dtic.mil

The goal is to create a new generation of energetic formulations based on this compound that offer a superior balance of performance, insensitivity, and processability compared to traditional explosives.

| Formulation Type | Key Components | Processing | Primary Research Goal |

| Melt-Cast | This compound, Ammonium Nitrate (AN) | Melting and casting | Develop low-cost, insensitive replacements for TNT-based explosives like Composition B. researchgate.netenergetic-materials.org.cn |

| Polymer-Bonded (PBX) | This compound, Polymeric Binder (e.g., HTPB, fluoropolymers) | Slurry coating, pressing | Improve mechanical properties and reduce sensitivity for various applications. nih.gov |

| Enhanced Blast | This compound, Metal Fuel (e.g., Aluminum) | Co-mixing and casting/pressing | Increase total energy output for specific blast effects. nih.gov |

Integration of Multi-Omics Approaches for Comprehensive Material Characterization

While the term "multi-omics" is traditionally rooted in biology, its core principle—the integration of multiple, comprehensive datasets to gain a holistic understanding—is directly applicable to materials science. For this compound, a "multi-technique" approach is essential for a complete characterization of the molecule, its formulations, and its degradation products.

A comprehensive characterization dossier for this compound would involve the synergistic use of a suite of advanced analytical techniques. dtic.mil

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating this compound from impurities, other explosives in a mixture, and its degradation products. unimi.itdtic.mil These techniques are crucial for purity assessment, stability studies, and environmental analysis, with detection limits reported as low as 10 ng/L after derivatization. nih.gov

Spectroscopic Techniques: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁵N NMR) and Infrared (IR) spectroscopy provide unambiguous structural confirmation of the synthesized molecule and its intermediates. researchgate.net

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine melting points, phase transitions, and decomposition temperatures, providing critical data on the thermal stability of the compound and its formulations. researchgate.net

X-ray Diffraction (XRD): Single-crystal and powder XRD are used to determine the precise three-dimensional atomic arrangement in the solid state and to characterize the microstructure of composite formulations, such as eutectic mixtures. researchgate.net

Future research will focus on integrating the data from these disparate techniques into a unified material model. For example, correlating the thermal behavior observed by DSC with specific structural changes identified by variable-temperature XRD and the chemical species detected by evolved gas analysis-mass spectrometry (EGA-MS). This holistic approach will provide a much deeper and more predictive understanding of material properties, from synthesis through to performance and long-term stability.

Q & A

Q. What synthetic methodologies are recommended for N-Methyl-N,N'-dinitroguanidine, and how can reaction conditions be optimized?

N-Methyl-N,N'-dinitroguanidine is synthesized via N-substitution reactions, typically involving methylamine and nitroguanidine derivatives. Key steps include temperature control (e.g., maintaining 273 K during amine addition) and the use of catalysts like triethylamine to neutralize byproducts such as HCl. Purification involves recrystallization from solvents like acetonitrile, with yields improved by adjusting stoichiometry and reaction time . Optimization may require monitoring intermediates via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Q. How is the molecular structure of N-Methyl-N,N'-dinitroguanidine characterized experimentally?

Structural characterization employs X-ray crystallography to resolve bond lengths (e.g., C–N imine bonds at ~1.37–1.41 Å) and angles (e.g., N–C–N angles deviating from trigonal planar geometry). Spectroscopic techniques like infrared (IR) and / NMR are used to confirm functional groups and methyl group environments. For example, methyl protons appear as singlets in NMR due to restricted rotation .

Q. What safety protocols are essential for handling N-Methyl-N,N'-dinitroguanidine in laboratory settings?

Critical safety measures include using fume hoods to avoid inhalation, wearing nitrile gloves to prevent skin contact, and storing the compound in sealed containers under inert gas. Emergency procedures require immediate flushing of affected areas with water and medical consultation if exposed. Toxicity data suggest prioritizing waste neutralization with alkaline solutions to minimize environmental release .

Advanced Research Questions

Q. How does N-Methyl-N,N'-dinitroguanidine compare to other alkylating mutagens in efficiency and specificity?

As an alkylating agent, N-Methyl-N,N'-dinitroguanidine induces point mutations via guanine O6-methylation, leading to GC→AT transitions. Its mutagenic efficiency surpasses ethyl methanesulfonate (EMS) in microbial systems due to higher electrophilicity but shows lower specificity than UV-induced pyrimidine dimers. Comparative studies require dose-response assays (e.g., Ames test) and whole-genome sequencing to map mutation spectra .

Q. What analytical techniques resolve N-Methyl-N,N'-dinitroguanidine in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns effectively separates the compound from biological interferents. Isotope dilution using -labeled analogs improves quantification accuracy. For structural analogs like clothianidin, high-resolution mass spectrometry (HRMS) distinguishes nitro and methyl substituents via fragmentation patterns .

Q. How do computational models predict the degradation pathways of N-Methyl-N,N'-dinitroguanidine under environmental conditions?

Density functional theory (DFT) calculations simulate hydrolysis mechanisms, revealing nitro group lability under acidic conditions. Molecular dynamics (MD) models predict photodegradation rates by estimating bond dissociation energies (BDEs) for C–NO bonds. Validation requires experimental correlation with high-performance liquid chromatography (HPLC) degradation profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.